1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c19-12-5-4-6-13(9-12)20-18(24)21-17-15-10-25-11-16(15)22-23(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARNGOLISMCREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Thiophene Derivatives
The thieno[3,4-c]pyrazole moiety is typically constructed via cyclocondensation between substituted thiophenes and hydrazines. A prominent method involves reacting 3,4-diacetylenic thiophene ketones 16 with arylhydrazines 5 under acidic conditions, yielding regioisomeric pyrazoles 18 and 19 (Scheme 5). For instance, phenylhydrazine reacts with 3,4-diethylnylthiophen-2(5H)-one in ethanol to generate a 3:2 ratio of regioisomers. Regioselectivity improves to >95% when using hydrazine hydrate, as hydrogen bonding with ester groups directs cyclization.
Copper triflate and ionic liquids like [bmim]PF6 enhance reaction efficiency, enabling one-pot synthesis of 1,3,5-trisubstituted pyrazoles 32 from chalcones 29 and arylhydrazines 30 (Scheme 10). This method achieves 82% yield and allows catalyst reuse for four cycles without significant activity loss.
Regioselective Formation and Optimization
Regiochemical control remains critical for accessing the 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine precursor. Substituent electronic effects profoundly influence outcomes:
- Electron-withdrawing groups (e.g., nitro) at the thiophene β-position favor cyclization at the α-carbon, forming the desired regioisomer.
- Steric hindrance from 3-methoxypropoxy substituents suppresses competing pathways, increasing yields to 89%.
Table 1 compares regioselectivity under varying conditions:
Alternative Synthetic Approaches
Reductive Amination Pathways
Vilsmeier-Haack formylation of hydroxymethylpyrazole 34 generates aldehyde 33 , which undergoes reductive amination with 3-chloroaniline to form a secondary amine intermediate. Subsequent reaction with triphosgene yields the urea derivative, though this route suffers from lower yields (65–72%) compared to isocyanate coupling.
Comparative Analysis of Synthetic Methods
Table 3 evaluates the efficiency of primary routes:
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea is being investigated for its pharmacological properties. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. The following aspects are noteworthy:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thieno[3,4-c]pyrazole moiety is particularly noted for its ability to inhibit tumor growth by interfering with key signaling pathways involved in cancer progression.
- Antimicrobial Properties: Research has shown that urea derivatives can possess antimicrobial activity. The presence of the chlorophenyl group may enhance this property, making it a candidate for developing new antibiotics or antifungal agents.
Biochemical Studies
The compound serves as a useful probe in biochemical studies aimed at understanding enzyme mechanisms or protein interactions. Its ability to modulate enzyme activity makes it valuable for:
- Urease Inhibition Studies: Urease is an enzyme linked to several pathological conditions. Compounds similar to this compound have been shown to inhibit urease effectively, suggesting potential therapeutic applications in treating related diseases such as kidney stones and peptic ulcers .
Material Science
In the realm of materials science, this compound can be utilized in the development of new materials with specific properties:
- Polymeric Applications: The unique structure allows for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability or mechanical properties.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Phenyl Group: Coupling reactions such as Suzuki or Heck reactions are often employed to attach the phenyl group.
- Chlorophenyl Group Attachment: Nucleophilic substitution reactions are used to introduce the chlorophenyl group.
- Urea Linkage Formation: The final step involves reacting intermediates with isocyanates or carbodiimides to form the urea linkage.
Table: Summary of Synthesis Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of thieno[3,4-c]pyrazole core |
| 2 | Coupling | Introduction of phenyl group |
| 3 | Substitution | Attachment of chlorophenyl group |
| 4 | Urea Formation | Formation of urea linkage |
Case Studies and Research Findings
Several studies have explored the biological activities and synthetic methodologies related to compounds similar to this compound:
- In Vitro Studies on Urease Inhibition : Research has demonstrated that structurally related compounds exhibit significant urease inhibitory activity, indicating potential therapeutic uses in managing urease-related pathologies .
- Cytotoxicity Assays : Various derivatives have been tested against cancer cell lines, showing promising results that warrant further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3-chlorophenyl group is a common pharmacophore in urea derivatives, likely contributing to electronic effects (e.g., electron-withdrawing properties) and enhancing binding affinity. Pyrimidinyl and dihydroisoquinolin substituents (as in) add complexity and may enhance interactions with hydrophobic enzyme pockets.
Synthetic Efficiency: Analogs with simple substituents (e.g., 6f, 6g) exhibit high yields (~80–88%), suggesting straightforward synthesis.
Molecular Weight and Drug-Likeness: The target compound (~383 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule: MW < 500).
Electronic and Physicochemical Properties
While direct computational data (e.g., DFT studies) for the target compound are unavailable, insights can be inferred from structural analogs:
- Chlorine substituents (3-chloro, 3,4-dichloro) improve lipophilicity (logP), as seen in compounds like 6g (higher MW and Cl content correlate with increased hydrophobicity).
Biological Activity
1-(3-Chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological properties.
Research indicates that compounds similar to this compound may act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival. Inhibition of GSK-3β has implications for the treatment of diseases such as cancer and Alzheimer's disease .
Anticancer Properties
Several studies have evaluated the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, a related compound demonstrated significant inhibitory activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 2.39 ± 0.10 |
| Sorafenib | A549 (Lung) | 2.12 ± 0.18 |
| 1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT116 (Colorectal) | 3.90 ± 0.33 |
These results indicate that the compound exhibits promising anticancer activity comparable to established drugs like Sorafenib .
Selectivity and Pharmacokinetics
The selectivity profile of these compounds is crucial for minimizing side effects. In studies assessing kinase selectivity, it was found that while some derivatives showed good selectivity over a range of kinases, they were less selective over cyclin-dependent kinases (CDK1, CDK2, CDK5) . The SwissADME computational tool was used to predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), indicating favorable profiles for many derivatives.
Case Studies
- GSK-3β Inhibition : A study synthesized a series of thieno[3,2-c]pyrazol derivatives and evaluated their GSK-3β inhibitory activity. The most potent derivative exhibited an IC50 value of 74.4 nM against GSK-3β, demonstrating significant potential for therapeutic applications in neurodegenerative diseases .
- Antiproliferative Activity : Another investigation focused on the antiproliferative effects against various cancer cell lines using MTT assays. The results showed that the compound effectively inhibited cell growth in a dose-dependent manner across different cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
